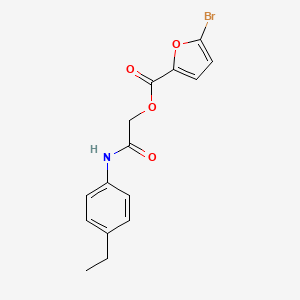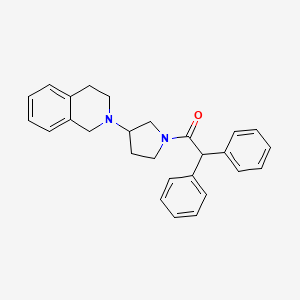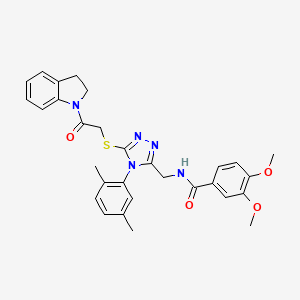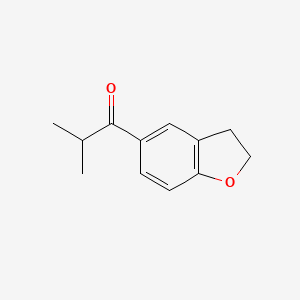
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one is a chemical compound with the molecular formula C12H14O2.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been associated with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been associated with various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially influence the action of benzofuran derivatives .
Biochemical Analysis
Biochemical Properties
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit key enzymes involved in metabolic pathways, such as cholinesterase and β-secretase-1 . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications. The compound’s ability to bind to these enzymes and inhibit their activity highlights its importance in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to affect sodium ion influx in myocardial cells, thereby influencing cardiac function . Additionally, these compounds can alter gene expression patterns, leading to changes in cellular behavior and metabolism. The ability of this compound to impact these cellular processes underscores its potential as a bioactive molecule.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, benzofuran derivatives have been shown to inhibit cholinesterase and β-secretase-1, which are involved in neurodegenerative diseases . The compound binds to the active sites of these enzymes, preventing their normal function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their bioactivity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects may be observed. For instance, high doses of benzofuran derivatives have been associated with toxicity in animal models, leading to adverse effects on organ function and overall health . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, benzofuran derivatives have been shown to influence the activity of enzymes involved in oxidative metabolism, leading to changes in energy production and cellular respiration . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its bioactivity. The compound can be transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . For instance, benzofuran derivatives have been reported to interact with transport proteins that regulate their distribution in the body . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, benzofuran derivatives have been shown to localize in the mitochondria, where they can influence cellular respiration and energy production . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of benzofuran derivatives with suitable acylating agents . The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts, and the reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of catalysts.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydrobenzo[b]furan-5-yl)ethan-1-one: Similar structure but with an ethanone group instead of a propanone group.
Benzofuran derivatives: Various benzofuran derivatives with different substituents on the benzofuran ring.
Uniqueness
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8(2)12(13)10-3-4-11-9(7-10)5-6-14-11/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXKCJBBWKDATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC2=C(C=C1)OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495276.png)
![6-Methyl-2-{[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2495280.png)
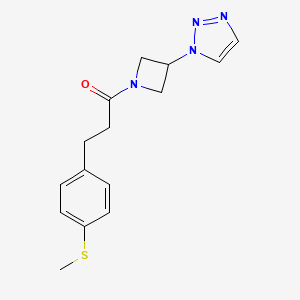
![N-(2-FLUOROPHENYL)-2-[(4-OXO-3-PHENYL-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2495283.png)
![1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride](/img/structure/B2495284.png)
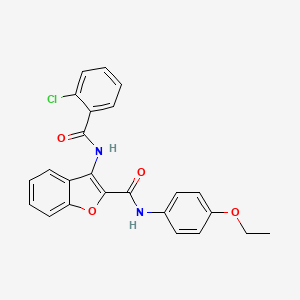
![1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline](/img/new.no-structure.jpg)
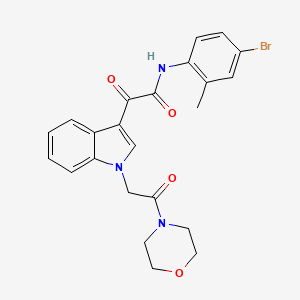

![11-methyl-13-oxo-12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B2495291.png)
![1-(7-Ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2495293.png)
